molecular formula C14H17F3O B2478786 [5-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol CAS No. 2375258-75-4

[5-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol

Cat. No.: B2478786
CAS No.: 2375258-75-4
M. Wt: 258.284
InChI Key: WZVCUFHLJCBAGV-UHFFFAOYSA-N
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Description

“[5-Cyclohexyl-2-(trifluoromethyl)phenyl]methanol” is a chemical compound with the CAS Number: 2375258-75-4 . It has a molecular weight of 258.28 . The IUPAC name for this compound is (5-cyclohexyl-2-(trifluoromethyl)phenyl)methanol . It is typically stored at room temperature . The compound is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H17F3O/c15-14(16,17)13-7-6-11(8-12(13)9-18)10-4-2-1-3-5-10/h6-8,10,18H,1-5,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Chiral Chromatography

  • Chiral HPLC Method for Triazole Antitubercular Compound : A chiral chromatographic method was developed for analyzing stereoisomers of MSDRT 12, a triazole-based antitubercular compound, which includes a cyclohexyl-phenyl-methanol structure. This method is crucial for isolating and evaluating the most potent antitubercular isomer (Shekar, Sinha, Mukhopadhya, & Degani, 2014).

Biocatalysis

  • Enantioselective Synthesis with Lactobacillus paracasei BD101 : Lactobacillus paracasei BD101 was used to catalyze the asymmetric reduction of cyclohexyl(phenyl)methanone, yielding enantiomerically pure cyclohexyl(phenyl)methanol. This represents an important example of biocatalysis for producing high-purity compounds (Şahin, Serencam, & Dertli, 2019).

Organic Synthesis

  • Phosphomolybdic Acid in Synthesis of Cyclopentenones : Phosphomolybdic acid was used to catalyze the aza-Piancatelli rearrangement of furan-2-yl(phenyl)methanol to produce trans-4,5-disubstituted cyclopentenone derivatives. This reaction showcases the application of cyclohexyl methanol derivatives in organic synthesis (Reddy et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

[5-cyclohexyl-2-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3O/c15-14(16,17)13-7-6-11(8-12(13)9-18)10-4-2-1-3-5-10/h6-8,10,18H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVCUFHLJCBAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=C(C=C2)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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